molecular formula C25H16O3 B14558492 5-(4-Methoxyphenyl)tetraphene-7,12-dione CAS No. 62051-43-8

5-(4-Methoxyphenyl)tetraphene-7,12-dione

Cat. No.: B14558492
CAS No.: 62051-43-8
M. Wt: 364.4 g/mol
InChI Key: VCJKPGHXIVXIHG-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)tetraphene-7,12-dione is an organic compound with the molecular formula C25H16O3 It is characterized by its complex structure, which includes multiple aromatic rings and functional groups such as ketones and ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)tetraphene-7,12-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetraphene Core: This step involves the cyclization of suitable precursors to form the tetraphene core structure.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Oxidation to Form Dione: The final step involves the oxidation of the intermediate compound to form the dione functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)tetraphene-7,12-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the dione groups to alcohols.

    Substitution: Aromatic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or quinones.

    Reduction: Typically results in the formation of alcohols.

    Substitution: Produces various substituted aromatic compounds.

Scientific Research Applications

5-(4-Methoxyphenyl)tetraphene-7,12-dione has a wide range of scientific research applications, including:

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Therapeutic Agents: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

    Materials Science: Used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)tetraphene-7,12-dione involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-7,12-dione: Lacks the methoxy group, resulting in different chemical properties.

    5-(4-Hydroxyphenyl)tetraphene-7,12-dione: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and applications.

Uniqueness

5-(4-Methoxyphenyl)tetraphene-7,12-dione is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are required.

Properties

CAS No.

62051-43-8

Molecular Formula

C25H16O3

Molecular Weight

364.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)benzo[a]anthracene-7,12-dione

InChI

InChI=1S/C25H16O3/c1-28-16-12-10-15(11-13-16)21-14-22-23(18-7-3-2-6-17(18)21)25(27)20-9-5-4-8-19(20)24(22)26/h2-14H,1H3

InChI Key

VCJKPGHXIVXIHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

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